2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile
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Overview
Description
2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile is a chemical compound that features a morpholine ring substituted with an aminomethyl group and a bromobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Bromobenzonitrile Substitution: The final step involves the substitution of the bromobenzonitrile group onto the morpholine ring, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups.
Substitution: The bromine atom in the bromobenzonitrile moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and bromobenzonitrile groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)morpholine: This compound features a similar morpholine ring but lacks the bromobenzonitrile moiety.
2-Morpholinoethylamine: Another related compound with a morpholine ring and an aminomethyl group.
Uniqueness
2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile is unique due to the presence of both the aminomethyl and bromobenzonitrile groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile intermediate for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(aminomethyl)morpholin-4-yl]-6-bromobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c13-11-2-1-3-12(10(11)7-15)16-4-5-17-9(6-14)8-16/h1-3,9H,4-6,8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHHCOPKAWSUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C(C(=CC=C2)Br)C#N)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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